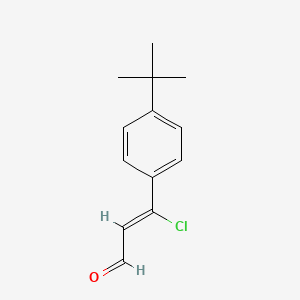

(2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal

Description

Properties

IUPAC Name |

(Z)-3-(4-tert-butylphenyl)-3-chloroprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c1-13(2,3)11-6-4-10(5-7-11)12(14)8-9-15/h4-9H,1-3H3/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBVXRZJVCWQMN-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=CC=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C(=C/C=O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal typically involves the reaction of 4-tert-butylbenzaldehyde with appropriate chlorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

- **Substitution

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Biological Activity

(2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal, also known as a chlorinated derivative of a phenylpropene compound, has garnered attention in various fields of biological research due to its potential therapeutic and agricultural applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

This structure features a chloropropenal moiety attached to a tert-butylphenyl group, which is significant for its biological interactions.

Cytotoxicity Studies

Cytotoxicity analyses are crucial for assessing the safety profile of any bioactive compound. A comparative study involving related compounds demonstrated varying levels of cytotoxicity against NIH/3T3 cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%. The following table summarizes the cytotoxicity data for selected compounds:

| Compound | IC50 (μM) against NIH/3T3 |

|---|---|

| 2d | 148.26 |

| 2e | 187.66 |

| Doxorubicin | >1000 |

These findings suggest that while some derivatives exhibit promising antifungal activity, they also maintain a favorable safety margin against normal cells .

The proposed mechanism for the biological activity of this compound may involve:

- Inhibition of Ergosterol Synthesis : Similar compounds have been shown to inhibit CYP51, an enzyme crucial for ergosterol synthesis in fungi.

- Electrophilic Attack : The electrophilic nature of the chlorinated double bond may facilitate interactions with nucleophilic sites in biological macromolecules, potentially leading to antimicrobial effects.

Case Studies and Research Findings

- Study on Related Compounds : A study investigating various chlorinated phenylpropene derivatives found that those with higher lipophilicity and electronegativity exhibited enhanced biological activities. This suggests that this compound may similarly benefit from these properties .

- Agricultural Applications : The compound's potential as a pesticide has been explored, indicating effectiveness against nematodes and other pests due to its chemical structure, which allows for interaction with pest biological systems .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal exhibits significant antimicrobial properties. It has been studied for its efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The compound's mechanism of action is believed to involve the inhibition of ergosterol synthesis, a critical component of fungal cell membranes, thereby showcasing potential as an antifungal agent .

Acetylcholinesterase Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that it may serve as a lead compound for developing AChE inhibitors, contributing to therapeutic strategies for cognitive disorders .

Agrochemical Applications

Fungicidal Properties

In agricultural research, this compound has been incorporated into fungicidal formulations. Its effectiveness in controlling fungal pathogens in crops has been documented, making it a candidate for developing new agricultural fungicides . The compound's ability to disrupt fungal growth pathways highlights its potential utility in sustainable agriculture.

Material Science

Polymer Chemistry

The unique chemical structure of this compound allows it to act as a building block in polymer synthesis. Its reactivity facilitates the formation of various polymeric materials with tailored properties for applications in coatings and adhesives . The compound can undergo polymerization reactions that enhance material strength and stability.

Chemical Reactivity and Synthesis

Reactivity Profile

The compound is known to participate in several chemical reactions:

- Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

- Reduction: The aldehyde group can be reduced to an alcohol using common reducing agents such as sodium borohydride.

- Substitution: The chlorine atom can undergo nucleophilic substitution reactions with amines or thiols .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against E. coli and P. aeruginosa |

| Acetylcholinesterase Inhibition | Potential AChE inhibitor for Alzheimer's therapy | |

| Agrochemicals | Fungicidal Properties | Effective against various fungal pathogens |

| Material Science | Polymer Chemistry | Used as a building block for polymer synthesis |

Q & A

Q. What are the recommended synthetic routes for preparing (2Z)-3-(4-tert-butylphenyl)-3-chloroprop-2-enal, and what key intermediates are involved?

The synthesis typically involves aldol condensation or nucleophilic substitution strategies. A plausible route starts with 4-tert-butylbenzaldehyde and a chloro-substituted acetylene or allyl chloride. For example:

- Step 1 : Condensation of 4-tert-butylbenzaldehyde with a chloroalkene precursor (e.g., chloropropenal) under basic conditions to form the α,β-unsaturated aldehyde backbone.

- Step 2 : Stereoselective control of the Z-configuration using catalysts like Lewis acids (e.g., ZnCl₂) or via kinetic control in low-temperature reactions. Key intermediates include 3-chloropropenal derivatives and tert-butyl-substituted benzaldehyde adducts. Similar synthetic frameworks are validated in studies of Z-configured enals with chlorophenyl groups .

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and structural integrity of this compound?

- NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments differentiate Z/E isomers by detecting spatial proximity between the aldehyde proton and tert-butylphenyl group. For example, a strong NOE signal between the aldehyde proton (δ ~9.5 ppm) and the β-proton of the tert-butylphenyl group confirms the Z-configuration .

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond angles. Software like SHELXL ( ) refines crystallographic data to resolve structural ambiguities .

- IR Spectroscopy : Stretching frequencies for the aldehyde group (~1700 cm⁻¹) and C=C bond (~1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) be applied to predict the reactivity and stability of this compound in different solvent environments?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model:

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation energies in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents. For instance, the aldehyde group’s electrophilicity increases in polar solvents, enhancing reactivity toward nucleophiles .

- Transition States : Activation barriers for Z→E isomerization or nucleophilic attacks can be calculated to predict dominant reaction pathways.

- Electronic Properties : HOMO-LUMO gaps quantify stability; narrower gaps correlate with higher reactivity .

Q. What strategies are employed to resolve discrepancies in crystallographic data versus spectroscopic data when characterizing this compound’s stereochemistry?

- Cross-Validation : Compare X-ray-derived torsion angles (e.g., C1-C2-C3-Cl) with NMR coupling constants (³J_H-H). For example, a coupling constant >12 Hz in ¹H NMR suggests trans configuration, conflicting with crystallographic Z-configuration; this may indicate dynamic stereochemistry in solution .

- Dynamic NMR Experiments : Variable-temperature NMR detects equilibrium between isomers if rotational barriers are low.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula to rule out impurities affecting spectral interpretations .

Q. What mechanistic insights explain the compound’s susceptibility to electrophilic or nucleophilic attacks at the α,β-unsaturated aldehyde moiety?

The conjugated system (aldehyde + C=C) creates an electron-deficient β-carbon, making it prone to nucleophilic attacks (e.g., Michael additions). Mechanistic studies using isotopic labeling (e.g., ¹³C at the aldehyde) track regioselectivity. For example:

- Nucleophilic Attack : Cyanide ions preferentially attack the β-carbon, forming a stabilized enolate intermediate.

- Electrophilic Attack : Protonation at the α-carbon generates a carbocation stabilized by the tert-butylphenyl group’s electron-donating effect .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s thermal stability in different studies?

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) under inert vs. oxidative atmospheres. Discrepancies may arise from moisture sensitivity or catalytic impurities.

- DSC (Differential Scanning Calorimetry) : Measure melting points and phase transitions. For instance, polymorphic forms (e.g., crystalline vs. amorphous) exhibit varying stabilities .

- Replicate Studies : Standardize experimental conditions (heating rate, sample mass) to minimize artifacts.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.